molecular formula C11H11FO2 B2936988 Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone CAS No. 1156355-29-1

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2936988
CAS No.: 1156355-29-1
M. Wt: 194.205
InChI Key: XKRXMYOZLIJVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone is an organic compound with the molecular formula C11H11FO2 It is characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 2-fluoro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 2-fluoro-4-methoxybenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the methoxy or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding properties. The fluoro and methoxy substituents can influence the compound’s electronic properties, further modulating its interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-methoxyphenyl)methanone
  • Cyclopropyl(4-chlorophenyl)methanone
  • Cyclopropyl(2-methyl-4-methoxyphenyl)methanone

Uniqueness

Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

cyclopropyl-(2-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-8-4-5-9(10(12)6-8)11(13)7-2-3-7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRXMYOZLIJVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.